

A Technical Guide to the Physical Properties of 7-Nitroisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Nitroisoquinoline

Cat. No.: B179579

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **7-Nitroisoquinoline** (CAS No. 13058-73-6) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a key intermediate, its functionalized isoquinoline scaffold serves as a foundational building block for more complex molecules, including potential therapeutic agents. The strategic placement of the nitro group at the 7-position profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions, making a thorough understanding of its physical characteristics essential for its effective application. This guide provides a comprehensive overview of the known and predicted physical properties of **7-Nitroisoquinoline**, offers standardized protocols for its synthesis and characterization, and discusses the implications of these properties for laboratory use and drug development workflows. It is important to note that while data for many isoquinoline derivatives are available, specific experimental values for the 7-nitro isomer are not always present in peer-reviewed literature. In such cases, this guide provides data from closely related isomers and the parent compound for comparative context, ensuring a robust and practical resource for the scientific community.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its fundamental identity. **7-Nitroisoquinoline** is a derivative of isoquinoline, a benzopyridine composed of a benzene ring fused to a pyridine ring.^[1] The nitro functional group (-NO₂) at the C7 position

acts as a strong electron-withdrawing group, which modulates the chemical behavior of the entire ring system.

Caption: Chemical structure of **7-Nitroisoquinoline**.

Table 1: Core Identifiers for **7-Nitroisoquinoline**

Identifier	Value	Source
CAS Number	13058-73-6	[2]
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[2]
Molecular Weight	174.16 g/mol	[2]
Canonical SMILES	C1=CC2=C(C=C(N=C2)C=C1)[O-]	N/A

| InChI Key | MXKZSCXYMSXOAO-UHFFFAOYSA-N |[3] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics and purification efficiency to formulation, solubility, and bioavailability.

Table 2: Summary of Physical Properties

Property	Value	Comments and Comparative Context	Source
Appearance	Yellow powder/solid.	The nitroaromatic system is a chromophore, typically imparting a yellow color, similar to 5-Nitroisoquinoline.	[4][5]
Melting Point	Data not available.	The related isomer, 5-Nitroisoquinoline, has a melting point of 106-110 °C. Purity significantly impacts melting range.	[4]
Boiling Point	Data not available.	The parent compound, isoquinoline, boils at 242-243 °C.[6] 5-Nitroisoquinoline boils at 340 °C.[5] High boiling points are expected for nitroaromatic compounds.	N/A
Density	1.354 g/cm ³ (Predicted)	This is consistent with a dense, solid aromatic compound. For comparison, the density of liquid isoquinoline is 1.099 g/mL.[6]	[2]
Solubility	Data not available.	Expected to have low solubility in water but	N/A

Property	Value	Comments and Comparative Context	Source
		good solubility in common organic solvents like ethanol, acetone, and diethyl ether, similar to the parent isoquinoline.[1] 5-Nitroisoquinoline is described as slightly soluble in water.[5]	

| pKa | Data not available. | The pKa of the parent isoquinoline is 5.42 (for the protonated form). [6] The electron-withdrawing nitro group is expected to decrease the basicity of the ring nitrogen, resulting in a lower pKa than the parent compound. | N/A |

Expert Insights:

- **Melting Point:** For a synthetic chemist, the melting point is a primary indicator of purity. A sharp melting range suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities. The lack of a reported value for **7-Nitroisoquinoline** highlights a data gap in the chemical literature.
- **Solubility:** In drug development, solubility is a cornerstone property. Poor aqueous solubility can hinder formulation and lead to low bioavailability. Understanding solubility in various organic solvents is crucial for selecting appropriate systems for synthesis, purification (e.g., recrystallization), and analysis (e.g., chromatography).
- **pKa:** The pKa value is critical for predicting the ionization state of a molecule at a given pH. This affects its solubility, membrane permeability, and interaction with biological targets. The predicted lower pKa for **7-Nitroisoquinoline** compared to isoquinoline is a direct consequence of the nitro group's electron-withdrawing nature.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of a synthesized molecule. Each technique probes different aspects of the molecular structure, and together they form a comprehensive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR: The proton NMR spectrum of **7-Nitroisoquinoline** is expected to show six distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring (H1 and H3) will likely be the most downfield due to the deshielding effect of the nitrogen atom. The protons on the benzene ring will be influenced by the strongly electron-withdrawing nitro group; H6 and H8, being ortho to the nitro group, are expected to be significantly shifted downfield compared to their positions in unsubstituted isoquinoline. Spin-spin coupling will result in characteristic doublet and doublet of doublets splitting patterns. For comparison, in 5-Nitroisoquinoline, proton signals are observed between δ 7.7 and 9.4 ppm.^[7]
- ^{13}C NMR: The carbon NMR spectrum should display nine signals for the nine unique carbon atoms. The carbon atom attached to the nitro group (C7) will be significantly deshielded. Similar to the proton spectrum, the carbons in the pyridine ring (C1, C3) will also be downfield. Data for the related 7-Nitroquinoline shows aromatic carbon signals in the range of δ 120-155 ppm.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for **7-Nitroisoquinoline**

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H	Stretch	3100 - 3000	Medium-Weak
Aromatic C=C / C=N	Ring Stretch	1620 - 1450	Medium-Strong
Nitro (NO ₂) Symmetric	Stretch	1370 - 1330	Strong
Nitro (NO ₂) Asymmetric	Stretch	1560 - 1515	Strong

| Aromatic C-H | Out-of-plane bend | 900 - 680 | Strong |

The two strong, sharp peaks for the nitro group are the most diagnostic feature in the IR spectrum and serve as a reliable confirmation of successful nitration.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π -system of the nitroisoquinoline core is a strong chromophore. The presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline, indicating a more delocalized electronic system.[9] Spectra are typically recorded in solvents like ethanol or methanol.

Experimental Methodologies

Trustworthy data is built on robust and reproducible experimental protocols. The following sections detail standardized methods for the synthesis and characterization of **7-Nitroisoquinoline**.

Protocol 4.1: Synthesis via Electrophilic Nitration of Isoquinoline

This protocol is an adapted method based on established procedures for the nitration of quinoline and isoquinoline derivatives.[10][11][12] The nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitro isomers. Achieving regioselectivity for the 7-position is challenging

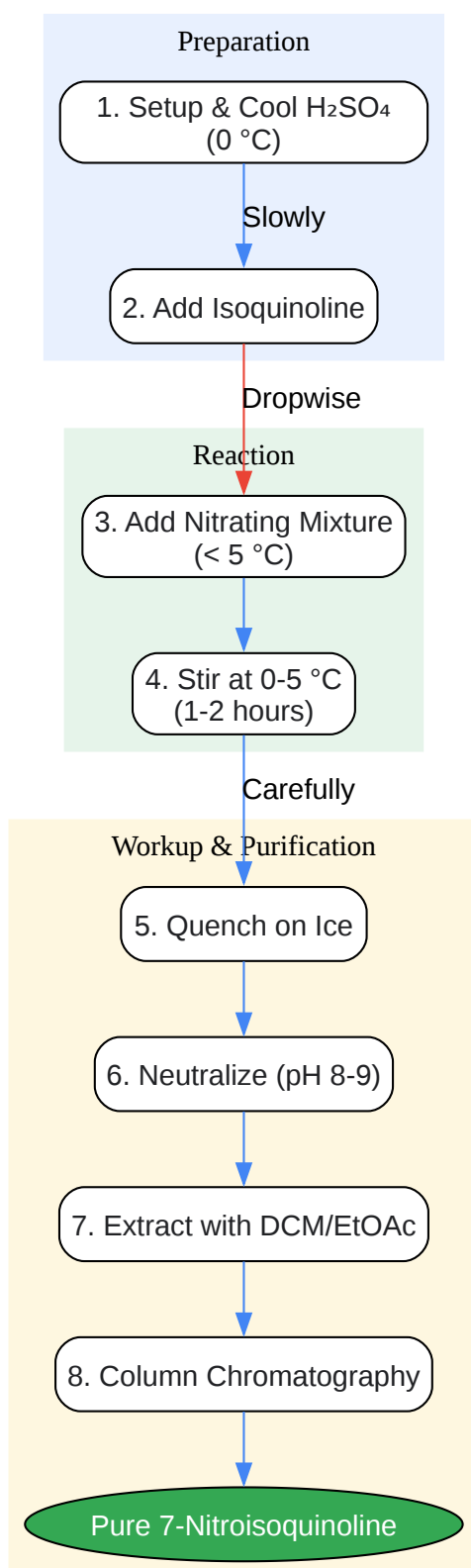
and may require specialized starting materials or conditions not widely reported. The following is a general procedure for nitration, which would require subsequent chromatographic separation to isolate the 7-nitro isomer.

Safety Precaution: This procedure involves highly corrosive and oxidizing strong acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. The reaction is highly exothermic and requires strict temperature control.

Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid (H_2SO_4 , 5 mL per 1 g of isoquinoline).
- **Cooling:** Cool the flask in an ice-salt bath to between $-5\text{ }^{\circ}\text{C}$ and $0\text{ }^{\circ}\text{C}$.
- **Substrate Addition:** Slowly add isoquinoline (1.0 eq) to the cold, stirring sulfuric acid. Ensure the temperature does not rise above $5\text{ }^{\circ}\text{C}$.
- **Nitrating Agent:** In the dropping funnel, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO_3 , 1.1 eq) to concentrated sulfuric acid (2 mL).
- **Reaction:** Add the nitrating mixture dropwise to the isoquinoline solution over 30-45 minutes, maintaining the internal temperature below $5\text{ }^{\circ}\text{C}$.
- **Stirring:** After the addition is complete, allow the reaction to stir at $0\text{--}5\text{ }^{\circ}\text{C}$ for an additional 1-2 hours.
- **Quenching:** Very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This step is highly exothermic.
- **Neutralization:** Slowly basify the cold aqueous solution to a pH of 8-9 using a chilled solution of aqueous sodium hydroxide (e.g., 4 M) or ammonium hydroxide. The product isomers will precipitate as a solid.

- Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.
- Purification: Separate the isomers using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient system, to isolate the **7-Nitroisoquinoline** isomer.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **7-Nitroisoquinoline**.

Protocol 4.2: Melting Point Determination

The purpose of this protocol is to accurately determine the melting range of the purified solid, which serves as a key criterion for purity.

- **Sample Preparation:** Ensure the purified **7-Nitroisoquinoline** sample is completely dry and finely powdered.
- **Capillary Loading:** Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** Place the capillary tube into a calibrated melting point apparatus.
- **Measurement:** Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- **Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$. A pure compound will have a sharp range of < 2 °C.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for **7-Nitroisoquinoline** is not readily available, guidelines can be established from data for related nitroaromatic compounds like 5-Nitroisoquinoline.^{[4][13]}

- **Hazard Identification:** Nitroaromatic compounds are generally classified as harmful if swallowed, inhaled, or in contact with skin.^[4] They can cause skin and eye irritation.
- **Handling:**
 - Always handle in a well-ventilated area or a chemical fume hood.
 - Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat.
 - Avoid generating dust.

- Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly sealed container.
 - Keep in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Directions

7-Nitroisoquinoline is a valuable chemical intermediate whose full potential is predicated on a detailed understanding of its physical and chemical properties. This guide has consolidated the available data, provided context through comparison with related compounds, and outlined robust experimental protocols. The notable gaps in the literature, particularly concerning experimentally determined melting point, boiling point, solubility, and pKa, represent an opportunity for further research. The systematic characterization of **7-Nitroisoquinoline** and other less-studied isomers will provide the foundational data necessary to accelerate their application in synthetic chemistry and the development of novel pharmaceuticals.

References

- Pharmaffiliates. Exploring the Synthesis and Reactivity of **7-Nitroisoquinoline**.
- Gualtieri, F., et al. (2020). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. *Molecules*, 25(24), 5939.
- ChemWhat. **7-Nitroisoquinoline** CAS#: 13058-73-6.
- Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
- PubChem. CID 157695085 | C18H20N4O4. National Center for Biotechnology Information.
- The Royal Society of Chemistry. Supporting Information.
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
- PubChem. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085. National Center for Biotechnology Information.
- PubChem. 8-Nitroisoquinoline | C9H6N2O2 | CID 343749. National Center for Biotechnology Information.
- SpectraBase. 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts.
- Chemsrvc. 7-Methoxy-8-nitroisoquinoline | CAS#:63485-75-6.

- Wikipedia. Isoquinoline.
- PLOS One. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes.
- SpectraBase. 5-Nitroisoquinoline - Optional[Vapor Phase IR] - Spectrum.
- National Institute of Standards and Technology. Isoquinoline - IR Spectrum. NIST WebBook.
- ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
- National Institute of Standards and Technology. Isoquinoline - UV/Visible spectrum. NIST WebBook.
- University of California, Santa Cruz. IR Tables, Table 1. Characteristic IR Absorption Peaks of Functional Groups.
- Cheméo. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties.
- PubChem. 5-Nitroquinoline | C₉H₆N₂O₂ | CID 11829. National Center for Biotechnology Information.
- The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. chemwhat.com [chemwhat.com]
- 3. spectrabase.com [spectrabase.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 5-Nitroisoquinoline(607-32-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 7. 5-Nitroisoquinoline(607-32-9) ¹H NMR spectrum [chemicalbook.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]

- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 7-Nitroisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179579#physical-properties-of-7-nitroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com